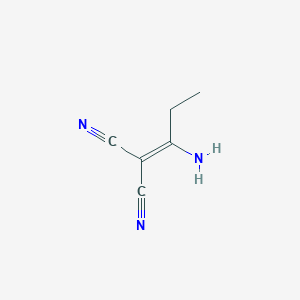
Propanedinitrile, (1-aminopropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless or white solid that is a valuable building block used extensively in organic synthesis . This compound is known for its versatility and reactivity, making it an important substance in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, (1-aminopropylidene)-, can be synthesized through various methods. One common method involves the reaction of malononitrile with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propanedinitrile, (1-aminopropylidene)-, often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (1-aminopropylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert propanedinitrile, (1-aminopropylidene)-, into other useful compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with propanedinitrile, (1-aminopropylidene)-, include bases, acids, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving propanedinitrile, (1-aminopropylidene)-, depend on the specific reaction and conditions. For example, oxidation reactions may yield different nitrile derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
Propanedinitrile, (1-aminopropylidene)-, has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use it to study biochemical pathways and interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of propanedinitrile, (1-aminopropylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of cyano groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetonitrile: Another nitrile compound with comparable reactivity.
Dicyanomethane: Similar in structure and used in similar applications
Uniqueness
Propanedinitrile, (1-aminopropylidene)-, is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
36251-48-6 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-(1-aminopropylidene)propanedinitrile |
InChI |
InChI=1S/C6H7N3/c1-2-6(9)5(3-7)4-8/h2,9H2,1H3 |
InChI Key |
ICGAWAJFQQNULG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


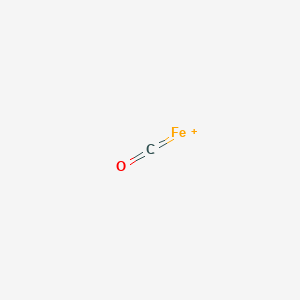
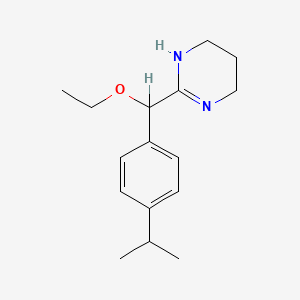
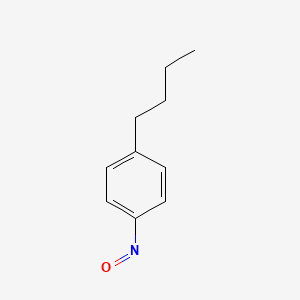
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
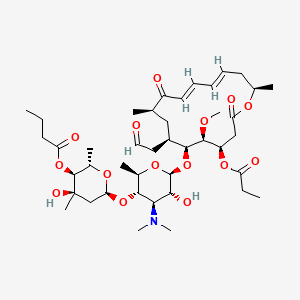
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
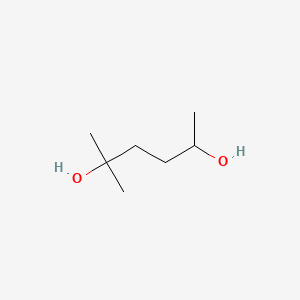
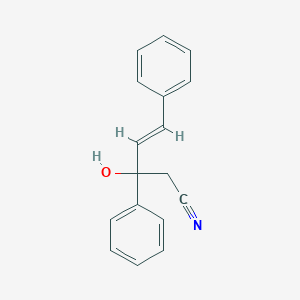
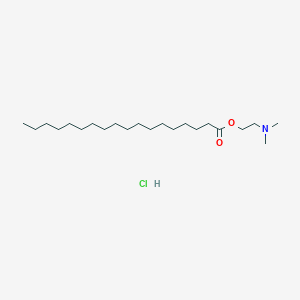
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
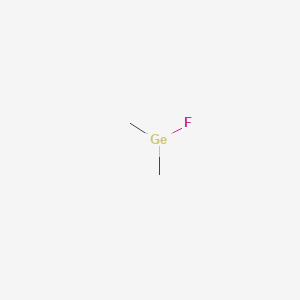
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)
